REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.CN(C)C1C=CC=CC=1.[C:19]([O:22][CH2:23][CH3:24])(=O)C.[C:25]1([CH3:32])[C:26](C)=[CH:27]C=[CH:29][CH:30]=1>>[CH3:19][O:22][C:23]1[CH:24]=[CH:32][C:25]([C:26]2[NH:9][C:5]3[C:6]([CH:27]=2)=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)=[CH:30][CH:29]=1
|
Name
|
4-methoxy-bromacetophenone
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
by shaking with 2N HCl
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases extracted
|
Type
|
STIRRING
|
Details
|
by shaking several times with 2N HCl
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in a vacuum
|
Type
|
WASH
|
Details
|
The crystalline residue was washed colorless with a little ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1NC2=CC(=CC=C2C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |